2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride
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Overview
Description
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12BrNO·HCl It is a derivative of phenylethanolamine, characterized by the presence of a bromine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenylacetic acid, undergoes bromination to introduce a bromine atom at the para position relative to the methyl group.
Reduction: The brominated intermediate is then reduced to form 2-(4-bromo-3-methylphenyl)ethanol.
Amination: The hydroxyl group of the ethanol derivative is converted to an amino group through a substitution reaction, yielding 2-amino-2-(4-bromo-3-methylphenyl)ethanol.
Hydrochloride Formation: Finally, the amino alcohol is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-amino-2-(3-methylphenyl)ethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces 2-amino-2-(3-methylphenyl)ethanol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(4-bromophenyl)ethanol
- 2-amino-2-(3-methylphenyl)ethanol
- 2-amino-2-(4-chloro-3-methylphenyl)ethanol
Uniqueness
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and specific binding affinities, which can be advantageous in various research and industrial applications.
Properties
IUPAC Name |
2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHGDBCEXBSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CO)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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